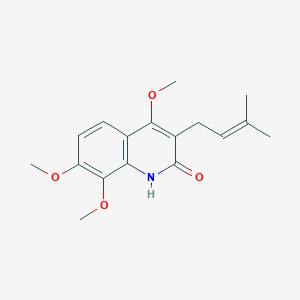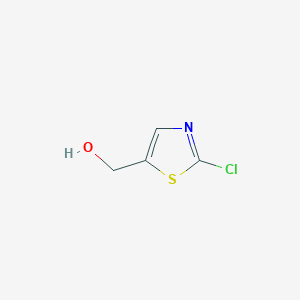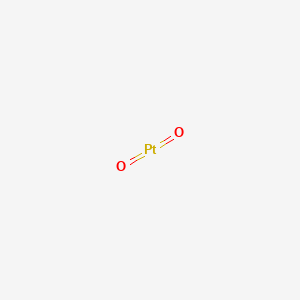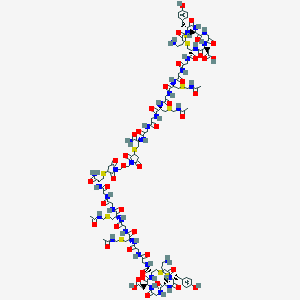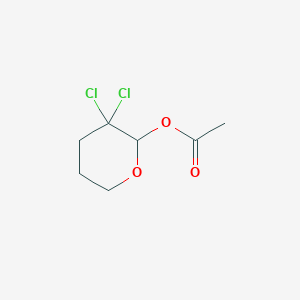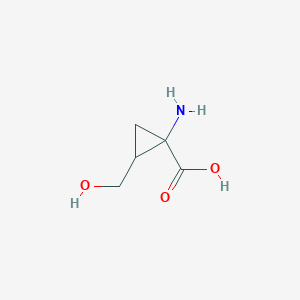
1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (ACHC) is an amino acid derivative that has been studied for its potential therapeutic applications. It is a cyclic analogue of glycine, which is an important neurotransmitter in the central nervous system. ACHC has been shown to have unique biochemical and physiological effects that make it an interesting candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid is not fully understood, but it is thought to involve modulation of the activity of various receptors and enzymes. This compound has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. This compound has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In neuroscience, this compound has been shown to have neuroprotective effects and to modulate the activity of the NMDA receptor. In oncology, this compound has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In immunology, this compound has been shown to modulate the activity of immune cells and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It also has unique biochemical and physiological effects that make it an interesting candidate for further research. However, there are some limitations to its use in lab experiments. This compound is relatively expensive compared to other amino acid derivatives, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research on 1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid. In neuroscience, further research could focus on the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. In oncology, further research could focus on the mechanisms of action of this compound and its potential use in combination with chemotherapy. In immunology, further research could focus on the anti-inflammatory effects of this compound and its potential use in the treatment of autoimmune diseases.
Métodos De Síntesis
1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid can be synthesized using a variety of methods, including the Strecker synthesis and the Curtius rearrangement. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting nitrile. The Curtius rearrangement involves the reaction of an acyl azide with a nucleophile, followed by rearrangement to form the cyclic this compound molecule.
Aplicaciones Científicas De Investigación
1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor. In oncology, this compound has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In immunology, this compound has been shown to modulate the activity of immune cells and to have anti-inflammatory effects.
Propiedades
IUPAC Name |
1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCQSJYTXRPREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401322 |
Source


|
| Record name | Cyclopropanecarboxylicacid, 1-amino-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153610-74-3 |
Source


|
| Record name | Cyclopropanecarboxylicacid, 1-amino-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
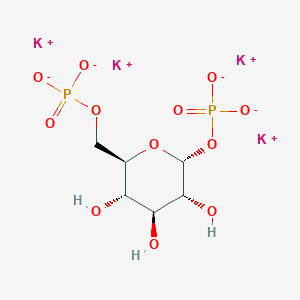
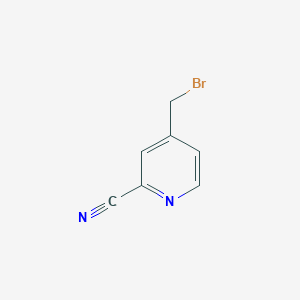

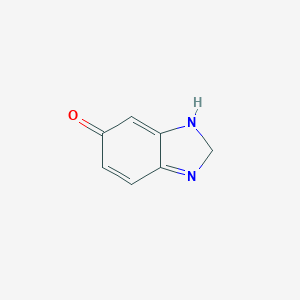
![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)
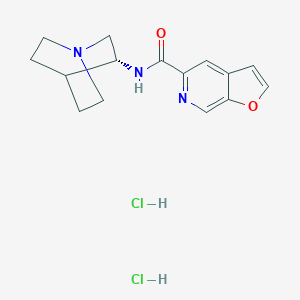
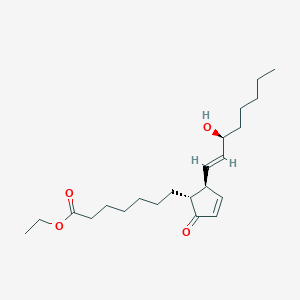
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)
